molecular formula C9H8N2O B046852 4-(Cyanomethyl)benzamide CAS No. 114365-07-0

4-(Cyanomethyl)benzamide

Cat. No.: B046852
CAS No.: 114365-07-0
M. Wt: 160.17 g/mol
InChI Key: KBUKNUOQYOMHHU-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a cyanomethyl group attached to the benzamide structure. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitrilase-Mediated Hydrolysis: : This method involves the synthesis of a 4-(cyanomethyl)azetidin-2-one precursor followed by selective hydrolysis of the nitrile group using a nitrilase enzyme. This approach is advantageous for its selectivity, avoiding potential side reactions with other functional groups.

  • Modification of Pre-existing Benzamides: : This method involves modifying an existing benzamide derivative to introduce the cyanomethyl group. Reactions like alkylation or substitution reactions on a suitable precursor can be employed.

Industrial Production Methods

Industrial production methods for 4-(Cyanomethyl)benzamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

  • Hydrolysis of the Nitrile Group: : This reaction can lead to the formation of 4-(carboxymethyl)benzamide using either chemical or enzymatic methods.

  • Reactions with the Amide Group: : The amide group can undergo reactions like alkylation, acylation, or reduction, offering possibilities for further derivatization.

  • Cyclization Reactions: : The cyanomethyl group can participate in cyclization reactions with other functional groups, leading to the formation of heterocyclic compounds with potentially valuable biological activities.

Common Reagents and Conditions

    Hydrolysis: Common reagents include acids or bases for chemical hydrolysis, and nitrilase enzymes for enzymatic hydrolysis.

    Alkylation and Acylation: Reagents such as alkyl halides and acyl chlorides are commonly used.

    Cyclization: Various catalysts and reaction conditions can be employed depending on the desired heterocyclic compound.

Major Products

    4-(Carboxymethyl)benzamide: Formed from the hydrolysis of the nitrile group.

    Heterocyclic Compounds: Formed from cyclization reactions involving the cyanomethyl group.

Scientific Research Applications

4-(Cyanomethyl)benzamide has a wide range of scientific research applications:

  • Chemistry: : It serves as a versatile precursor for synthesizing various heterocyclic compounds, which are important in the development of new materials and chemical processes.

  • Biology: : The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitrilase enzymes.

  • Medicine: : Potential therapeutic applications include the development of antihypertensive and antiarrhythmic agents, as well as antiviral and anticancer drugs.

  • Industry: : It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Carboxymethyl)benzamide: Formed from the hydrolysis of 4-(Cyanomethyl)benzamide.

    N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A heterocyclic compound formed from cyclization reactions involving the cyanomethyl group.

Uniqueness

This compound is unique due to its ability to undergo a variety of chemical reactions, leading to the formation of diverse and biologically active compounds. Its versatility as a precursor in organic synthesis and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

4-(cyanomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKNUOQYOMHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585410
Record name 4-(Cyanomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114365-07-0
Record name 4-(Cyanomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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